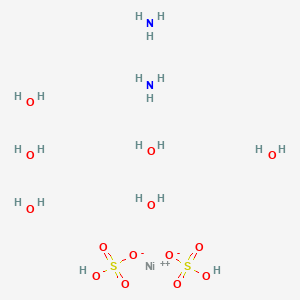
3-Méthyl-2-oxobutanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-methyl-2-oxobutyrate, also known as Ethyl dimethylpyruvate or Ketovaline ethyl ester, is an organic compound with the molecular formula (CH3)2CHCOCOOCH2CH3 . It has a molecular weight of 144.17 .
Synthesis Analysis
Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-2-oxobutyrate was investigated using solution FTIR in combination with ab initio calculations .Chemical Reactions Analysis
Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
Ethyl 3-methyl-2-oxobutyrate has a refractive index of 1.410 (lit.) . It has a boiling point of 62 °C/11 mmHg (lit.) and a density of 0.989 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthèse de composés carbonylés insaturés hydroxylés
Le 3-méthyl-2-oxobutanoate d'éthyle peut réagir avec une variété d'halogénures d'allyle en présence d'indium pour donner des composés carbonylés insaturés hydroxylés . Cette réaction est importante en synthèse organique, notamment dans la production de molécules complexes comportant plusieurs groupes fonctionnels.
Études du comportement conformationnel
Le comportement conformationnel du this compound a été étudié à l'aide de la spectroscopie FTIR en solution combinée à des calculs ab initio . Ces études aident à comprendre les propriétés structurales du composé et ses interactions avec d'autres molécules.
Synthèse d'acides aminés
Le this compound a été utilisé dans la synthèse de l'acide (2 SR,4 SR)-5 (S)- (N - Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoïque . Ce composé est un type d'acide aminé, qui sont les éléments constitutifs des protéines et jouent un rôle crucial dans les processus biologiques.
Safety and Hazards
Ethyl 3-methyl-2-oxobutyrate is classified as a flammable liquid and vapor . It is advised to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Analyse Biochimique
Biochemical Properties
Ethyl 3-methyl-2-oxobutyrate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxy unsaturated carbonyl compounds. It reacts with allyl halides in the presence of indium to produce these compounds . The conformational behavior of Ethyl 3-methyl-2-oxobutyrate has been studied using solution Fourier-transform infrared spectroscopy (FTIR) combined with ab initio calculations . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecules essential for biochemical processes.
Cellular Effects
Ethyl 3-methyl-2-oxobutyrate influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the production of key metabolites. The compound’s interaction with cellular components can lead to changes in cell function, impacting processes such as cell growth and differentiation .
Molecular Mechanism
At the molecular level, Ethyl 3-methyl-2-oxobutyrate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins . These molecular mechanisms are crucial for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methyl-2-oxobutyrate can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Long-term studies have shown that Ethyl 3-methyl-2-oxobutyrate can have sustained effects on cellular function, with potential implications for in vitro and in vivo research . Understanding these temporal effects is essential for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of Ethyl 3-methyl-2-oxobutyrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting metabolic activity and enhancing cellular function. At higher doses, Ethyl 3-methyl-2-oxobutyrate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
Ethyl 3-methyl-2-oxobutyrate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites . Understanding these interactions is important for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, Ethyl 3-methyl-2-oxobutyrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of Ethyl 3-methyl-2-oxobutyrate can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of Ethyl 3-methyl-2-oxobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity, as it determines the specific biochemical pathways and processes it can affect . Understanding the subcellular distribution of Ethyl 3-methyl-2-oxobutyrate is essential for comprehending its role in cellular function.
Propriétés
IUPAC Name |
ethyl 3-methyl-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(9)6(8)5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYYUQUWFEUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174050 | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20201-24-5 | |
| Record name | Ethyl 3-methyl-2-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20201-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020201245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methyl-2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl]benzene-1,4-diamine](/img/structure/B1580886.png)

